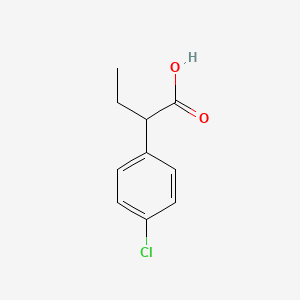

2-(4-Chlorophenyl)butanoic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZHTBMFVPENFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952114 | |

| Record name | 2-(4-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29645-00-9 | |

| Record name | 4-Chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29645-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Chlorophenyl Butanoic Acid and Its Research Analogues

Stereoselective and Enantioselective Synthesis

The generation of a single enantiomer of 2-(4-chlorophenyl)butanoic acid can be achieved through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct, stereocontrolled synthesis of the desired enantiomer (asymmetric synthesis).

Chiral Synthesis via Optical Resolution Techniques

Optical resolution is a widely used method for separating enantiomers from a racemic mixture. This approach relies on the temporary conversion of the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

A prevalent and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. sciforum.netyork.ac.uk This technique involves reacting the racemic this compound with a single, pure enantiomer of a chiral amine, often referred to as a resolving agent. The resulting products are two diastereomeric salts: (R)-acid·(R)-base and (S)-acid·(R)-base (assuming an (R)-amine is used).

These diastereomeric salts are not mirror images and therefore exhibit different physical properties, most notably different solubilities in a given solvent. nih.gov This solubility difference allows for their separation by a process called fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the resolved salt is treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine, which can often be recovered and reused. sciforum.net

The choice of the chiral resolving agent is crucial for efficient separation. A variety of naturally occurring and synthetic optically active amines are commercially available for this purpose.

Table 1: Common Chiral Amines for Resolution of Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (R)- or (S)-1-Phenylethanamine | Synthetic |

| (R)- or (S)-1-(1-Naphthyl)ethylamine | Synthetic |

| Quinine / Quinidine | Natural (Cinchona Alkaloid) |

| Brucine | Natural (Strychnos Alkaloid) |

| Strychnine | Natural (Strychnos Alkaloid) |

| (+)- or (-)-Dehydroabietylamine | Natural (Resin Acid Derivative) |

This table presents common resolving agents used in the diastereomeric salt formation technique.

The success of a resolution by diastereomeric salt formation is critically dependent on the choice of solvent. The solvent system must be carefully selected to maximize the difference in solubility between the two diastereomeric salts. An ideal solvent will cause one diastereomer to be sparingly soluble and crystallize out in high purity, while the other remains fully solvated.

In practice, finding a single solvent that provides optimal separation is rare. Therefore, solvent screening using various individual solvents and, more commonly, binary or ternary solvent mixtures is a standard optimization procedure. The polarity, proticity, and temperature of the solvent system all play a role in the crystallization process. By systematically adjusting the solvent composition, researchers can fine-tune the solubilities to achieve the highest possible yield and enantiomeric purity of the desired product. For instance, a mixture of a polar solvent (like an alcohol) and a non-polar solvent (like a hydrocarbon) can be used to precisely control the solubility profile of the salts.

Table 2: Illustrative Effect of Solvent on Resolution Efficiency

| Solvent System (v/v) | Yield of Less Soluble Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |

|---|---|---|

| Methanol (B129727) | 35 | 75 |

| Ethanol/Water (9:1) | 42 | 92 |

| Acetone | 38 | 85 |

| Ethyl Acetate (B1210297)/Hexane (1:1) | 45 | 97 |

This is an illustrative table based on general principles of solvent optimization for diastereomeric resolution. Actual results would depend on the specific acid-base pair.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a more atom-economical alternative to resolution, as it aims to create the desired enantiomer directly from a prochiral precursor, avoiding the theoretical 50% loss of material inherent in classical resolution. wikipedia.org

One powerful asymmetric strategy involves the enantioselective reduction of a prochiral substrate. For the synthesis of this compound, a suitable precursor would be an unsaturated analogue, such as (E)-2-(4-chlorophenyl)-2-butenoic acid, or a keto-ester like ethyl 2-(4-chlorophenyl)-3-oxobutanoate.

The key to this method is the use of a chiral catalyst, which creates a chiral environment that directs the addition of hydrogen (in a hydrogenation reaction) or a hydride (in a reduction) to one of the two faces of the double bond. buchler-gmbh.com Transition metal complexes containing chiral ligands are among the most effective catalysts for this purpose. For example, ruthenium or rhodium complexes with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have been shown to catalyze the hydrogenation of various unsaturated substrates with exceptionally high enantioselectivity. nih.govyoutube.com

In a typical reaction, the prochiral substrate is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of the chiral metal complex. The stereochemical outcome is determined by the specific enantiomer of the chiral ligand used, allowing for the selective synthesis of either the (R) or (S) product.

Table 3: Representative Catalysts for Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Typical e.e. (%) |

|---|---|---|

| Ru(OAc)₂[(S)-BINAP] | α,β-Unsaturated Carboxylic Acids | >95 |

| [Rh(COD)((R,R)-DIPAMP)]BF₄ | Enamides | >95 |

| Ir(I)/Chiral Phosphine/I₂ | Quinolines | >90 |

This table shows examples of catalyst systems known for high efficiency in asymmetric hydrogenation of various functional groups.

Another sophisticated approach to asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. thieme-connect.com After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of α-arylalkanoic acids like this compound, a common strategy is the asymmetric alkylation of a carboxylic acid derivative. york.ac.uk In this method, a precursor acid like 2-(4-chlorophenyl)acetic acid would first be coupled to a chiral auxiliary, for instance, an Evans oxazolidinone or pseudoephedrine, to form a chiral imide or amide. harvard.edu

This new molecule is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively remove a proton and form a chiral enolate. The steric bulk of the chiral auxiliary effectively shields one face of the planar enolate, forcing an incoming electrophile, such as iodoethane, to attack from the opposite, less-hindered face. york.ac.uk This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol, yielding a single diastereomer of the alkylated product. The final step is the hydrolytic cleavage of the chiral auxiliary, which releases the desired enantiomer of this compound and allows the auxiliary to be recovered.

Table 4: Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Auxiliary Type | Typical Diastereomeric Excess (d.e.) (%) |

|---|---|---|

| Evans Oxazolidinones | Oxazolidinone | >99 |

| Pseudoephedrine | Amino Alcohol | >95 |

| Samp/Ramp Hydrazines | Hydrazine | >95 |

| Oppolzer's Sultam | Camphor-derived Sultam | >98 |

This table summarizes widely used chiral auxiliaries and their effectiveness in directing stereoselective alkylation reactions. harvard.eduwikipedia.org

Enzymatic Synthesis Utilizing ω-Transaminases for Chiral Gamma-Amino Acids

The pursuit of enantiomerically pure compounds has led to the exploration of biocatalysis, with ω-transaminases (ω-TAs) emerging as powerful tools for the synthesis of chiral amines and amino acids. rsc.orgmdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, often with high stereoselectivity. nih.gov This capability is particularly valuable for producing non-natural γ-amino acids, which are important components of various bioactive molecules. rsc.org

Research has demonstrated the successful synthesis of enantiomerically pure (R)- and (S)-γ-amino acids with greater than 99% enantiomeric excess (ee) using ω-TAs through kinetic resolution and asymmetric synthesis, respectively. rsc.orgresearchgate.net In the context of producing analogs of this compound, a notable example is the synthesis of 4-amino-4-(4-chlorophenyl)butanoic acid. One study reported a 73% yield for this compound over a two-step process. researchgate.net

The mechanism of ω-TA-catalyzed reactions follows a ping-pong bi-bi kinetic model. nih.gov The process involves the initial formation of an internal aldimine between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. An external amino donor then displaces the lysine, forming an external aldimine. Subsequent steps lead to the transfer of the amino group to the PLP, generating pyridoxamine (B1203002) phosphate (B84403) (PMP), which then aminates the keto acid substrate to produce the desired chiral amino acid. nih.gov

The choice of the specific ω-transaminase is crucial, as different enzymes exhibit varying substrate specificities and enantioselectivities. For instance, ω-TAs from Polaromonas sp. have shown broad substrate acceptance, including activity towards γ-amino acids. rsc.org The reaction conditions, such as pH, temperature, and the choice of amino donor, are also critical for optimizing the conversion and enantioselectivity of the synthesis. rsc.orgresearchgate.net

Table 1: Enzymatic Synthesis of a this compound Analog

| Compound | Synthetic Method | Enzyme | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 4-Amino-4-(4-chlorophenyl)butanoic acid | Two-step synthesis | ω-Transaminase | 73% | >99% | researchgate.net |

Racemic Synthesis Routes and Optimization

While enzymatic methods offer excellent stereocontrol, traditional racemic syntheses remain vital for producing this compound and its derivatives, often serving as precursors for chiral resolutions or as compounds of interest in their own right.

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are fundamental for attaching substituents to aromatic rings. wikipedia.org Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). organic-chemistry.orgbyjus.com This electrophilic aromatic substitution proceeds through the formation of a carbocation or a carbocation-like species, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

In the context of synthesizing butanoic acid derivatives, a Friedel-Crafts reaction can be employed to introduce a butanoyl or a related group onto the chlorophenyl ring. For instance, reacting chlorobenzene (B131634) with butyryl chloride or butanoic anhydride (B1165640) in the presence of a Lewis acid would lead to the formation of a chlorophenyl butanone derivative. This ketone can then be further transformed into this compound through subsequent chemical modifications. It is important to note that Friedel-Crafts alkylations can be prone to carbocation rearrangements, which may lead to a mixture of products. masterorganicchemistry.com

The success of any synthetic protocol hinges on the careful optimization of reaction conditions. In Friedel-Crafts reactions, the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the product. The reactivity of the aromatic substrate and the alkylating or acylating agent also plays a critical role. For instance, strongly deactivated aromatic rings may not undergo Friedel-Crafts reactions efficiently.

Scalable Synthetic Protocols for Industrial and Large-Scale Research Applications

Translating a laboratory-scale synthesis to an industrial or large-scale research setting presents unique challenges, including the need for cost-effective, safe, and efficient processes.

Continuous flow chemistry has emerged as a powerful technology for scaling up chemical syntheses. In a flow reactor, reagents are continuously pumped through a series of tubes or channels where the reaction occurs. This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. The integration of continuous flow reactors can lead to more efficient and reproducible production of this compound and its analogs, facilitating their availability for further research and development.

Solvent Recovery and Recycling Strategies

In the large-scale chemical synthesis of this compound and its analogues, the economic and environmental viability of the process is significantly influenced by the efficient management of solvents. Solvent recovery and recycling are critical strategies to minimize waste, reduce operational costs, and lessen the environmental footprint of production.

Various organic solvents are employed during the synthesis and purification stages. For instance, in processes involving the resolution of racemic mixtures to obtain a specific enantiomer, a combination of organic solvents and aqueous solutions is often used. A documented process for a related compound, (+)-2-(4-chlorophenyl)-3-methyl butanoic acid, utilizes a hydrophilic/hydrophobic organic solvent system, such as butanol or propanol, in aqueous mixtures for the resolution step. google.com In this process, toluene (B28343) is used as a solvent for the separation of the desired acid. google.com The mother liquor, which contains the undesired enantiomer, is concentrated under reduced pressure to recover the solvent. google.com This recovered distillate can be recycled and reused in subsequent batches after adjusting its moisture content. google.com

Similarly, washings from the salt filtration and refinement steps are often collected for reuse in subsequent batches, minimizing fresh solvent consumption. google.com The acidic aqueous layer generated during the recovery of the resolving agent can also be stored and reused. google.com In other synthetic procedures for related phenylalkanoic acids, solvents like ethyl acetate and dichloromethane (B109758) are used for extraction and chromatography. scielo.org.mx The recovery of these volatile organic compounds (VOCs) is typically achieved through distillation or evaporation under reduced pressure. scielo.org.mx For crystallization processes, solvents like heptane (B126788) are used, and the mother liquor can be concentrated to recover additional product and the solvent. orgsyn.org

The implementation of robust solvent recovery protocols, such as distillation and extraction, is a cornerstone of sustainable manufacturing practices in the pharmaceutical and chemical industries. jddhs.com

Table 1: Solvent Recovery and Recycling in the Synthesis of this compound Analogues

| Compound/Process Step | Solvent(s) Used | Recovery and Recycling Strategy | Reference |

|---|---|---|---|

| Resolution of (+)-2-(4-chlorophenyl)-3-methyl butanoic acid | Toluene, Butanol/Propanol (aqueous mixtures) | The mother liquor is concentrated under vacuum, and the distilled solvent is recycled after moisture estimation. Washings are reused in subsequent batches. | google.com |

| Purification of β-(4-chlorophenyl)-γ-butyrolactones | Ethyl acetate, Dichloromethane | Solvents are typically removed by evaporation under reduced pressure for recovery. | scielo.org.mx |

Environmentally Conscious Synthesis Principles

The synthesis of this compound and its analogues can be significantly improved from an environmental perspective by adhering to the principles of green chemistry. researchgate.netmdpi.com These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. nih.gov

Key green chemistry principles applicable to the synthesis of these compounds include:

Waste Prevention: This foundational principle emphasizes designing synthetic routes that minimize the formation of byproducts and waste. nih.gov Processes that maximize atom economy—the efficiency of converting reactants into the final product—are preferred. researchgate.net

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks due to their volatility and toxicity. jddhs.com Green chemistry encourages the use of safer, more environmentally benign solvents like water, or even conducting reactions under solvent-free conditions. jddhs.comnih.gov Research into greener solid-phase organic synthesis has highlighted the use of solvents like 2-MeTHF (2-methyltetrahydrofuran) as an environmentally friendly alternative. nih.gov

Design for Energy Efficiency: Synthetic methods should be designed to minimize energy consumption. jddhs.com This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. nih.gov The use of energy-efficient technologies like microwave-assisted synthesis and ultrasound can also reduce reaction times and energy requirements. jddhs.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. mdpi.com Catalysts allow for more selective chemical transformations, reducing the formation of unwanted byproducts and simplifying purification processes. mdpi.com For example, the use of non-toxic catalysts like bismuth triflate has been explored for certain organic reactions, offering an alternative to more hazardous Lewis acids. iwu.edu

Reduction of Unnecessary Derivatives: Synthetic pathways should be designed to avoid unnecessary derivatization steps, such as the use of protecting groups, as these steps generate additional waste. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, are a prime example of this principle in action. nih.goviwu.edu

By integrating these principles, the synthesis of this compound and its research analogues can be made more sustainable, safer, and more efficient. nih.gov

Table 2: Application of Green Chemistry Principles to Arylalkanoic Acid Synthesis

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Waste Prevention | Maximize atom economy; utilize one-pot cascade synthesis. | Reduces byproducts and the need for purification. | researchgate.netnih.govnih.gov |

| Safer Solvents | Replace volatile organic compounds (VOCs) with greener alternatives like water or 2-MeTHF; implement solvent-free reactions. | Lowers environmental pollution and health hazards. | jddhs.comnih.govnih.gov |

| Energy Efficiency | Utilize microwave-assisted synthesis, ultrasound, or conduct reactions at ambient temperatures. | Reduces energy consumption and reaction times. | jddhs.comnih.gov |

| Catalysis | Employ recyclable catalysts instead of stoichiometric reagents. | Increases reaction selectivity and efficiency; reduces waste. | mdpi.com |

| Reduce Derivatives | Avoid unnecessary protecting groups through more direct synthetic routes. | Simplifies the process and minimizes waste generation. | nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-2-(4-Chlorophenyl)-3-methyl butanoic acid |

| Toluene |

| Butanol |

| Propanol |

| Ethyl acetate |

| Dichloromethane |

| Heptane |

| (S)-3-(4-Bromophenyl)butanoic acid |

| β-(4-Chlorophenyl)-γ-butyrolactone |

| 2-Methyltetrahydrofuran (2-MeTHF) |

Medicinal Chemistry and Pharmacological Investigations of 2 4 Chlorophenyl Butanoic Acid Derivatives

Exploration of Kynurenine-3-Hydroxylase (KYN-3-OHase) Inhibition

The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, has garnered significant attention in the context of neurological and inflammatory diseases. A key enzyme in this pathway is Kynurenine-3-Hydroxylase (KYN-3-OHase), also known as Kynurenine-3-monooxygenase. Inhibition of this enzyme is considered a promising strategy for therapeutic intervention.

Therapeutic Implications in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's Disease)

Alterations in the kynurenine pathway have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.gov An imbalance in this pathway can lead to a decrease in the neuroprotective metabolite kynurenic acid and an increase in neurotoxic metabolites such as 3-hydroxykynurenine and quinolinic acid. nih.govbindingdb.org These neurotoxic compounds can contribute to excitotoxic neuronal damage and oxidative stress, key features of neurodegeneration. nih.gov

Research into inhibitors of KYN-3-OHase, such as derivatives of 4-phenyl-4-oxo-butanoic acid, has shown potential for counteracting this neurotoxic cascade. By blocking the enzyme, these inhibitors can shift the kynurenine pathway towards the production of the neuroprotective kynurenic acid. bindingdb.org This modulation offers a potential therapeutic avenue for mitigating neuronal damage in neurodegenerative conditions. nih.gov

A specific derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated neuroprotective effects in a mouse model of Parkinson's disease. nih.gov Prophylactic treatment with CDMPO led to the protection of dopaminergic neurons and an improvement in behavioral deficits, highlighting the therapeutic potential of targeting neuroinflammatory pathways in these diseases. nih.gov

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in this process. When activated, microglia can release a variety of pro-inflammatory and neurotoxic molecules. nih.gov

Derivatives of 2-(4-chlorophenyl)butanoic acid have been shown to modulate these neuroinflammatory pathways. For instance, the compound CDMPO was found to inhibit the inflammatory response in microglial cells. nih.gov It significantly attenuated the production of nitric oxide (NO) and the release of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2) in activated microglia. nih.gov The mechanism of this anti-inflammatory action involves the attenuation of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways, both of which are crucial in the inflammatory response. nih.gov

Anti-inflammatory Properties and Molecular Mechanisms

Beyond their effects on neuroinflammation, derivatives of this compound have demonstrated broader anti-inflammatory properties.

Characterization of Inflammatory Pathway Modulation

Similarly, other butanoic acid derivatives, such as 4-(5-chloro-2(3H)-benzoxazolon-3-yl)butanoic acid, have exhibited significant anti-inflammatory and antinociceptive activities. nih.gov The carboxylic acid moiety appears to be crucial for this activity, as its amidation led to a decrease in the observed effects. nih.gov

Comparative Studies with Known Anti-inflammatory Agents

The anti-inflammatory profile of this compound derivatives can be contextualized by comparing them to established nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs typically exert their effects through the inhibition of cyclooxygenase enzymes. lumirlab.com A comparative analysis of various NSAIDs provides a framework for understanding the key molecular properties that contribute to anti-inflammatory activity. lumirlab.com While direct comparative studies with specific this compound derivatives are not extensively documented in the provided results, the mechanistic insights into their modulation of inflammatory pathways, such as the inhibition of COX-2 and pro-inflammatory cytokines, suggest a mode of action that overlaps with that of some NSAIDs. nih.govlumirlab.com

Receptor Binding and Agonist/Antagonist Activity Profiling

The pharmacological effects of this compound derivatives are initiated by their interaction with specific molecular targets. While direct binding data for this compound itself is limited, studies on its derivatives have revealed interactions with several receptor systems.

Derivatives of the closely related 4-amino-3-(4-chlorophenyl)butanoic acid, known as baclofen (B1667701), are well-established agonists of the GABAB receptor. nih.gov Homologues of baclofen have been synthesized and evaluated for their GABAB receptor agonistic activity, demonstrating that structural modifications can influence their potency. nih.gov

Furthermore, other derivatives containing the 4-chlorophenyl moiety have been investigated for their activity at other receptors. For instance, N-((2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)methanesulfonamide has been shown to interact with cannabinoid receptors CB1 and CB2. bindingdb.org Another derivative, 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid, acts as a selective antagonist of the histamine (B1213489) H1 receptor. nih.gov

In the context of metabolic diseases, derivatives of indanylacetic acid have been studied as pan agonists for peroxisome proliferator-activated receptors (PPARs), with the dipole moment and the number of hydrogen bond donors being important for effective binding. researchgate.net The binding of ligands to PPARs, such as PPARγ, is a key mechanism for regulating gene expression involved in lipid and glucose metabolism. elifesciences.org

The following table summarizes the receptor binding and activity data for some derivatives containing the chlorophenyl butanoic acid scaffold or related structures.

| Compound/Derivative Class | Target Receptor | Activity | Reference |

| Baclofen and its homologues | GABAB Receptor | Agonist | nih.gov |

| N-((2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl)methanesulfonamide | Cannabinoid Receptors (CB1, CB2) | Ligand | bindingdb.org |

| 4-(4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoic acid | Histamine H1 Receptor | Antagonist | nih.gov |

| Indanylacetic acid derivatives | PPAR-α, δ, γ | Pan Agonist | researchgate.net |

GABA Receptor System Interactions (e.g., GABAB Receptor Agonism/Antagonism of Baclofen Homologues)

Derivatives of this compound have been a focal point of research into the modulation of the γ-aminobutyric acid (GABA) receptor system, particularly the GABA(B) receptor. Baclofen, chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a well-established GABA(B) receptor agonist used clinically for its muscle relaxant and antispastic properties. nih.govnih.gov The exploration of its homologues, including those derived from this compound, has been driven by the search for novel compounds with refined pharmacological profiles.

Research into baclofen homologues has revealed that structural modifications significantly impact their activity at the GABA(B) receptor. For instance, the synthesis and evaluation of (R,S)-5-amino-3-arylpentanoic acid hydrochlorides, which are homologues of baclofen, have been undertaken to explore their potential as GABA(B) receptor agonists. nih.gov Among these, one compound emerged as an agonist with an EC₅₀ value of 46 μM on cells expressing GABA(B) receptors. nih.gov

Conversely, other structural alterations have led to compounds with antagonistic properties. The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid, a lower homologue of baclofen, and its corresponding phosphonic and sulfonic acid analogues, resulted in weak but specific GABA(B) receptor antagonists. flinders.edu.auuq.edu.au The sulfonic acid derivative exhibited the strongest antagonism among the three. flinders.edu.auuq.edu.au

The stereochemistry of these molecules also plays a critical role in their interaction with the GABA(B) receptor. Studies on the enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid, another baclofen homologue, demonstrated that the R-enantiomer was a significantly weaker inhibitor of GABA(B) binding compared to (R)-baclofen. nih.gov Interestingly, while both enantiomers inhibited electrically induced contractions in guinea pig ileum, this effect was not sensitive to a known GABA(B) antagonist, suggesting a different mechanism of action. nih.gov

These investigations underscore the sensitivity of the GABA(B) receptor to the structural nuances of its ligands. The length of the amino acid chain, the nature of the acidic group, and the stereochemistry at chiral centers are all determining factors for whether a this compound derivative will act as an agonist, antagonist, or interact with the receptor via a different mechanism.

| Compound | Receptor Interaction | Potency/Activity |

| (R,S)-5-amino-3-arylpentanoic acid hydrochloride | GABA(B) Receptor Agonist | EC₅₀ = 46 μM |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABA(B) Receptor Antagonist | Weak (pA₂ = 3.5) |

| 2-amino-2-(4-chlorophenyl)ethylphosphonic acid | GABA(B) Receptor Antagonist | Weak (pA₂ = 3.8) |

| 2-amino-2-(4-chlorophenyl)ethanesulfonic acid | GABA(B) Receptor Antagonist | Weak (pA₂ = 4.0) |

| (R)-5-amino-3-(4-chlorophenyl)pentanoic acid | GABA(B) Binding Inhibitor | Weaker than (R)-baclofen (IC₅₀ = 7.4 µM) |

Adenosine (B11128) Receptor System Modulations (e.g., for SGD 332-74)

The adenosine receptor system, a key player in various physiological processes including neurotransmission and cardiovascular function, has been another area of interest for the pharmacological investigation of this compound derivatives. ontosight.ai A notable example is the compound SGD 332-74, which incorporates a this compound moiety. ontosight.ai

SGD 332-74 is a complex molecule that also features a xanthine (B1682287) derivative, suggesting its potential to act as an adenosine receptor antagonist or partial agonist. ontosight.ai Adenosine receptors, which are G protein-coupled receptors, are crucial in modulating physiological functions, and their modulation presents therapeutic opportunities for a range of conditions. ontosight.ainih.gov

The broader family of adenosine receptor modulators includes various agonists and antagonists. For instance, adenosine A2A receptor agonists have been investigated for their potential in myocardial perfusion imaging, while antagonists are being explored for conditions like Parkinson's disease. nih.govmdpi.com The development of selective adenosine receptor ligands is an active area of research, with compounds being designed to target specific receptor subtypes (A1, A2A, A2B, and A3) to achieve desired therapeutic effects while minimizing side effects. nih.govceltarys.com

| Compound/Class | Receptor System | Potential Action |

| SGD 332-74 | Adenosine Receptor | Antagonist or Partial Agonist |

| A2A Receptor Agonists | Adenosine Receptor | Agonist |

| A2A Receptor Antagonists | Adenosine Receptor | Antagonist |

Enzyme Inhibition Studies Beyond KYN-3-OHase

Inhibition of Mycobacterium Tuberculosis Enzymes by Analogues

Analogues of this compound have been investigated for their potential to inhibit enzymes crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. A key area of focus has been the enzymes involved in the pathogen's metabolic pathways, which are essential for its growth and persistence.

One such target is ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. Research has shown that analogues of N-hydroxy-N-isopropyloxamate can act as potent inhibitors of M. tuberculosis KARI. whitman.edu Some of these analogues exhibit slow- and tight-binding inhibition, with the most potent having a Ki value of 19.7 nM. whitman.edu Prodrugs of these inhibitors have demonstrated antimycobacterial activity against virulent strains of M. tuberculosis, highlighting the potential of this chemical class as anti-TB drug leads. whitman.edu

Another critical enzyme target in M. tuberculosis is DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov The development of novel inhibitors of this enzyme is a promising strategy to combat drug-resistant tuberculosis. While not directly analogues of this compound, the exploration of various heterocyclic compounds, such as arylated quinoline (B57606) carboxylic acids, as DNA gyrase inhibitors demonstrates the broader effort to identify new antitubercular agents. nih.gov

The investigation of this compound analogues for their inhibitory activity against other mycobacterial enzymes, such as those in the respiratory chain like NADH dehydrogenase and succinate (B1194679) dehydrogenase, could represent a valuable avenue for future research. nih.gov The ability to target multiple essential enzymes could lead to the development of more effective combination therapies against this resilient pathogen.

| Enzyme Target | Inhibitor Class | Significance |

| Ketol-acid reductoisomerase (KARI) | Analogues of N-hydroxy-N-isopropyloxamate | Potent inhibition of a key biosynthetic enzyme |

| DNA Gyrase | Arylated quinoline carboxylic acids | Inhibition of an essential DNA replication enzyme |

Broad-Spectrum Enzyme Interaction Profiling for Derivatives

Derivatives of this compound have the potential to interact with a wide range of enzymes due to their structural features. Broad-spectrum enzyme interaction profiling is a crucial step in drug discovery to understand the selectivity of a compound and to identify potential off-target effects or new therapeutic applications.

For instance, the structural motif of a carboxylic acid derivative can be found in inhibitors of various enzyme classes. Research on 2-phenyl-5-trifluoromethyloxazole-4-carboxamide derivatives has identified potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. nih.gov Inhibition of DGAT-1 is a potential strategy for treating obesity and diabetes. nih.gov This highlights how a core structure can be adapted to target specific enzymes.

The exploration of this compound derivatives against a panel of enzymes could reveal unexpected inhibitory activities. This approach can be facilitated by high-throughput screening methods and computational modeling to predict potential interactions. Understanding the broader enzymatic interaction profile is essential for developing safe and effective therapeutic agents.

Antimicrobial Research and Applications

Evaluation of Anti-bacterial Properties

The evaluation of the anti-bacterial properties of this compound derivatives extends beyond Mycobacterium tuberculosis. The structural features of these compounds may lend themselves to broader antibacterial activity.

While direct studies focusing solely on the general anti-bacterial properties of this compound are not extensively detailed in the provided context, the principles of antimicrobial drug discovery suggest that modifications to the core structure could lead to compounds with activity against a range of bacterial pathogens. The presence of a halogenated phenyl ring and a carboxylic acid moiety are features found in various antimicrobial agents.

The research into GABA receptor antagonists, such as 3-amino-3-(4-chlorophenyl)propanoic acid, while primarily focused on neurological targets, provides a chemical scaffold that could be explored for antibacterial activity. uq.edu.au The synthesis of diverse analogues and their screening against a panel of clinically relevant bacteria would be necessary to determine their potential as antibacterial agents.

Derivatives with Potential Antimicrobial Activity

The search for novel antimicrobial agents is a critical area of research in medicinal chemistry, driven by the increasing prevalence of drug-resistant pathogens. Derivatives of this compound have been investigated for their potential as antimicrobial agents, with various structural modifications aimed at enhancing their efficacy against a range of microorganisms.

One area of investigation has focused on butanoic acid derivatives incorporating other bioactive moieties. For instance, a study on 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid and its subsequent heterocyclic derivatives revealed significant antimicrobial and antifungal activities. mdpi.com The initial butanoic acid derivative itself, along with several of its pyridazinone and other heterocyclic derivatives, were screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

The results, as summarized in the table below, indicate that these compounds exhibit a broad spectrum of activity. Notably, compounds 3 , 10 , and 12a demonstrated high activity against the tested Gram-positive strains. In the context of Gram-negative bacteria, compounds 6 , 10 , 12a , and 17 were found to be highly active. mdpi.com This suggests that the introduction of heterocyclic systems to the butanoic acid framework can be a promising strategy for developing potent antimicrobial agents.

Table 1: Antimicrobial Activity of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic Acid Derivatives

| Compound | Gram-positive Bacteria | Gram-negative Bacteria |

|---|---|---|

| 3 | High Activity | Moderate Activity |

| 4 | Moderate Activity | Moderate Activity |

| 6 | Moderate Activity | High Activity |

| 8 | Moderate Activity | Moderate Activity |

| 10 | High Activity | High Activity |

| 12a | High Activity | High Activity |

| 13 | Moderate Activity | Moderate Activity |

| 17 | Moderate Activity | High Activity |

Data sourced from a study on heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid. mdpi.com

The general principle of organic acids, including butanoic acid (butyric acid), possessing antimicrobial properties is well-established. nih.govnih.gov Their efficacy is often attributed to their ability to disrupt the cell membrane and intracellular pH of microorganisms. nih.gov By creating derivatives, researchers aim to enhance this intrinsic activity and broaden the spectrum of susceptible pathogens. The inclusion of a 4-chlorophenyl group is a common strategy in medicinal chemistry to increase lipophilicity, which can facilitate passage through microbial cell membranes.

While direct studies on a wide array of this compound amides and esters for antimicrobial use are not extensively documented in the provided search results, the findings for structurally related compounds underscore the potential of this chemical class. For example, the incorporation of amide moieties has been shown to modulate the antimicrobial activities of other classes of organic molecules. nih.gov This suggests that the synthesis and evaluation of amide derivatives of this compound could be a fruitful area for future research.

Anticancer and Anti-Leishmanial Potential of Glutaric Acid-Amide Derivatives

Glutaric acid-amide derivatives of molecules containing a chlorophenyl group have emerged as a subject of interest in the quest for new therapeutic agents against cancer and leishmaniasis. These hybrid molecules, which combine a glutaric acid moiety with an amide linkage to a substituted phenyl ring, have shown promise in preclinical studies. researchgate.netmdpi.com

Research into glutaric acid-amides with the general formula ArN(H)C(=O)(CH2)3C(=O)OH has highlighted their potential as anti-cancer and anti-leishmanial agents. mdpi.com Specifically, derivatives such as 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid and 4-[(4-chlorophenyl)carbamoyl]butanoic acid have been synthesized and characterized. mdpi.comsemanticscholar.org While the primary focus of some of these studies was on structural elucidation, the underlying interest in their biological activity, including potential anti-bacterial, anti-cancer, and anti-leishmanial properties, is a recurring theme. researchgate.netmdpi.comsemanticscholar.org

The rationale for exploring these derivatives often stems from the known biological activities of the parent compounds or structurally related molecules. For instance, the modification of carboxylic acids to amides can significantly alter their biological properties, including their ability to interact with specific cellular targets. In the context of cancer, amides of various carboxylic acids have been investigated for their cytotoxic effects against tumor cell lines. nih.gov

While specific data on the anticancer and anti-leishmanial activity of glutaric acid-amide derivatives of this compound is not detailed in the provided search results, the activity of related compounds provides a strong basis for their investigation. For example, a study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide demonstrated significant anti-leishmanial activity against Leishmania mexicana promastigotes, with an IC50 value of 0.086 µM. nih.gov This compound, while not a glutaric acid-amide, features the key 4-chlorophenyl group and an amide linkage, showcasing the potential of this pharmacophore in designing anti-leishmanial agents. nih.gov

The table below summarizes the reported biological interest in glutaric acid-amide derivatives containing a chlorophenyl moiety.

Table 2: Investigated Potential of Chlorophenyl-Containing Glutaric Acid-Amide Derivatives

| Compound | Area of Investigated Potential |

|---|---|

| Hybrid glutaric acid-amides (general formula) | Anti-cancer and anti-leishmanial agents |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | Biological activity, including anti-cancer and anti-leishmanial |

Information compiled from studies on hybrid glutaric acid-amides. researchgate.netmdpi.comsemanticscholar.org

Further research is warranted to systematically evaluate the anticancer and anti-leishmanial efficacy of a broader range of glutaric acid-amide derivatives of this compound. Such studies would involve in vitro screening against various cancer cell lines and Leishmania species, followed by in vivo studies for promising candidates to determine their therapeutic potential.

Structure Activity Relationship Sar and Molecular Design Studies

Elucidation of Key Structural Features for Biological Activity

The 4-chlorophenyl group is a crucial pharmacophore in many biologically active compounds. In the context of 2-(4-Chlorophenyl)butanoic acid and its derivatives, this moiety plays a significant role in molecular recognition and binding. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the phenyl ring, which can be critical for interactions with target proteins.

Studies on related structures, such as glutaric acid-amide derivatives containing a 4-chlorophenyl group, have demonstrated the importance of this moiety in forming supramolecular structures through hydrogen bonding and other non-covalent interactions. mdpi.comresearchgate.net The phenyl ring itself can engage in hydrophobic interactions, fitting into specific pockets within a receptor. For instance, modeling analyses of some bicyclic benzocyclopentene molecules have shown that naphthalene moieties, which are also aromatic systems, can be deeply buried in hydrophobic pockets of enzymes like phospholipase A2, significantly enhancing potency. drugdesign.org The 4-chlorophenyl group likely engages in similar hydrophobic and van der Waals interactions. Furthermore, the specific positioning of the chlorine atom at the para position is often critical for achieving optimal activity, as it can dictate the orientation of the molecule within the binding site.

The butanoic acid portion of the molecule, including its length, flexibility, and stereochemistry, is equally vital for biological activity. The carboxylic acid group is a key feature, often involved in hydrogen bonding or salt bridge interactions with receptors. drugdesign.org

Modifications to this chain can have profound effects. Studies on baclofen (B1667701), a close structural analogue [4-amino-3-(4-chlorophenyl)butanoic acid], and its homologues provide significant insights. Extending the butanoic acid chain to a pentanoic acid chain in these analogues has been shown to modulate GABAB receptor agonistic activity, indicating that the chain length is a critical determinant of potency. mdpi.com

Furthermore, this compound possesses a stereogenic center at the C2 position. The stereochemistry at this center is paramount for biological activity. In the case of baclofen, the GABAB agonistic activity resides primarily in the R-(−)-enantiomer. mdpi.comthieme-connect.com This stereospecificity highlights that a precise three-dimensional arrangement of the pharmacophoric groups (the 4-chlorophenyl ring and the carboxylic acid) is necessary for effective interaction with the chiral environment of a biological receptor. chim.it

| Modification | Impact on Bioactivity | Example Compound Class |

| Chain Length Extension | Modulates receptor agonist activity | Baclofen Homologues mdpi.com |

| Stereochemistry | Activity is often specific to one enantiomer (e.g., R-enantiomer) | Baclofen mdpi.comthieme-connect.com |

| Carboxylic Acid Esterification | Leads to a complete loss of biological activity | Pyrrolopyrimidines drugdesign.org |

Design and Synthesis of Novel Analogues for Enhanced Bioactivity

Building upon SAR data, medicinal chemists can design and synthesize novel analogues of this compound with the aim of enhancing its biological activity, selectivity, and metabolic stability.

Rational drug design is a strategy that utilizes the knowledge of a biological target's structure and the SAR of known active compounds to create more effective drugs. mq.edu.au This process often involves computational methods to predict how a designed molecule will bind to its target. nih.gov Key principles include:

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD can be employed to design ligands that fit precisely into the binding site. This approach was used to develop selective PKMYT1 inhibitors, where X-ray cocrystallography confirmed key binding interactions that enhanced potency. nih.gov

Ligand-Based Drug Design: In the absence of a known receptor structure, this approach uses the SAR of a series of active molecules to develop a pharmacophore model, which defines the essential structural features required for activity.

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving potency, reducing side effects, or altering metabolic properties.

For this compound, these principles could guide the modification of the phenyl ring with different substituents to probe electronic and steric requirements, or the alteration of the butanoic acid chain to optimize binding.

The synthesis of analogues is a cornerstone of drug discovery. A facile synthesis has been developed for 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, a metabolite of the anti-hyperlipidemic drug fenofibrate, which shares structural similarities with this compound. nih.govnih.gov This synthesis was achieved through two different routes: one involving the reduction of the ketone group of fenofibric acid using sodium borohydride, and the other involving the mild alkaline hydrolysis of the isopropyl ester of reduced fenofibrate. nih.govnih.gov Both synthetic pathways provided the desired compound in excellent yield and purity. nih.govnih.gov The development of such synthetic routes is crucial for producing sufficient quantities of novel analogues for biological testing and further studies. Investigating the synthesis and stability of such metabolites is important, as they can possess their own significant biological activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools for investigating molecular properties and interactions at an atomic level, complementing experimental research in drug design. nih.gov

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) are used to evaluate the electronic and geometrical properties of molecules. biointerfaceresearch.com These calculations can help understand molecular stability, reactivity, and spectroscopic properties. For instance, DFT has been used to study the structural and spectroscopic properties of new butanoic acid derivatives. biointerfaceresearch.com Similar methods have been applied to characterize the molecular structure of other compounds containing a 4-chlorophenyl moiety, such as 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, using methods like B3LYP, M06-2X, and MP2. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent inhibitors. It has been used to evaluate how molecules interact with amino acids of target receptors. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the binding and conformational changes that may occur. nih.gov

These computational approaches can be applied to this compound to build predictive models of its activity, understand its binding mode with potential biological targets, and rationally design novel analogues with improved pharmacological profiles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. researchgate.net The primary goal is to predict the binding mode and affinity of the ligand. This is achieved by sampling a wide range of conformations of the ligand within the active site of the receptor and scoring them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, a docking study would involve:

Target Identification: Selecting a biologically relevant protein target where the compound is hypothesized to exert an effect.

Binding Site Prediction: Identifying the specific cavity or "pocket" on the protein where the compound is most likely to bind.

Conformational Sampling: Simulating the various ways the flexible butanoic acid chain and the chlorophenyl group can orient themselves within the binding site.

Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable and likely interaction. The results would reveal key amino acid residues that interact with the carboxylic acid, the phenyl ring, or the chlorine atom, guiding further structural modifications to enhance binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR study involving this compound would typically require a dataset of structurally similar analogues with experimentally measured biological activities. The process involves:

Descriptor Calculation: Quantifying various physicochemical properties (e.g., lipophilicity, molar refractivity) and structural features (molecular weight, topological indices) for each molecule in the series.

Model Development: Using statistical methods, such as multiple linear regression, to build an equation that correlates the descriptors with biological activity. rutgers.edumdpi.com

Model Validation: Testing the model's predictive power using an external set of compounds not used in its creation. mdpi.com

The resulting QSAR model could predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. mdpi.com

ADMET Prediction and Pharmacokinetic Profiling (Computational)

Before a compound can become a viable drug, it must possess favorable ADMET properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction tools use computational models to estimate these properties early in the drug discovery process, helping to identify potential liabilities. springernature.comnih.govsemanticscholar.org

For this compound, a computational ADMET profile would assess parameters such as:

Absorption: Prediction of oral bioavailability and intestinal absorption.

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Identification of potential metabolic sites on the molecule and interaction with cytochrome P450 enzymes. csmres.co.uk

Excretion: Prediction of the primary routes of elimination from the body.

Toxicity: Forecasting potential adverse effects, such as hepatotoxicity or cardiotoxicity.

These predictions are based on models built from large datasets of experimental data and help flag compounds that are likely to fail in later clinical stages due to poor pharmacokinetics or toxicity. simulations-plus.com

Density Functional Theory (DFT) Studies for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. biointerfaceresearch.comsemanticscholar.org It provides detailed insights into a compound's geometry, reactivity, and spectroscopic properties based on its electron density.

A DFT study of this compound would provide foundational information about its intrinsic chemical nature.

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. uni-muenchen.dempg.de It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. materialsciencejournal.org

For this compound, NBO analysis would quantify:

Hybridization: The sp-hybridization of each atom.

Charge Distribution: The natural atomic charge on each atom, revealing the polarity of bonds like C-Cl and O-H.

Intramolecular Interactions: The stabilization energies associated with electron delocalization, such as the interaction between the lone pairs on the oxygen or chlorine atoms and the antibonding orbitals of adjacent bonds. acadpubl.eu These interactions are crucial for understanding the molecule's conformational stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. schrodinger.comscirp.org

For this compound, these calculations would reveal:

Reactivity: A small HOMO-LUMO gap suggests high chemical reactivity, whereas a large gap implies high stability. nih.gov

Electron Transition: The energy gap corresponds to the energy required to excite an electron from the ground state to the first excited state, providing insight into the molecule's electronic absorption properties.

An Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. youtube.comproteopedia.org It is a color-coded map where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netwuxiapptec.com

An MEP map of this compound would visualize:

Reactive Sites: The electron-rich regions would be concentrated around the oxygen atoms of the carboxylic acid and the chlorine atom, identifying them as sites for hydrogen bonding or interaction with positive centers. walisongo.ac.id

Acidity: The electron-deficient region would be located on the acidic hydrogen of the carboxyl group, visually representing its propensity to be donated. wuxiapptec.com This provides a clear picture of how the molecule would present itself to other interacting molecules.

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 2-(4-Chlorophenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the methyl protons. The integration of these signals corresponds to the number of protons in each group.

¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display unique resonances for the carboxylic acid carbon, the carbons of the chlorophenyl ring (with distinct signals for the carbon bearing the chlorine atom and the others), the chiral methine carbon, and the carbons of the ethyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This table presents expected chemical shift ranges based on the analysis of similar chemical structures. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| Carboxylic Acid Proton | ¹H | 10.0 - 13.0 | Singlet |

| Aromatic Protons | ¹H | 7.2 - 7.4 | Multiplet |

| Methine Proton | ¹H | 3.5 - 3.8 | Triplet |

| Methylene Protons | ¹H | 1.8 - 2.2 | Multiplet |

| Methyl Protons | ¹H | 0.8 - 1.0 | Triplet |

| Carboxylic Acid Carbon | ¹³C | 175 - 185 | Singlet |

| Aromatic Carbons | ¹³C | 128 - 140 | Multiplet |

| Methine Carbon | ¹³C | 45 - 55 | Singlet |

| Methylene Carbon | ¹³C | 25 - 35 | Singlet |

| Methyl Carbon | ¹³C | 10 - 15 | Singlet |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum is characterized by specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid group, usually in the range of 2500-3300 cm⁻¹. The C=O (carbonyl) stretch of the carboxylic acid gives a strong, sharp peak around 1700-1725 cm⁻¹. The C-Cl stretch of the chlorophenyl group is expected in the fingerprint region, typically between 700 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations also appear at their characteristic frequencies.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carbonyl | C=O Stretch | 1700 - 1725 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl Group | C-H Stretch | 2850 - 3000 |

| Chlorophenyl | C-Cl Stretch | 700 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system. This compound is expected to exhibit absorption maxima (λmax) in the UV region due to the presence of the chlorophenyl group. The electronic transitions of the benzene (B151609) ring are influenced by the chlorine and butanoic acid substituents. Typically, substituted benzene rings show a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For this compound (C₁₀H₁₁ClO₂), the expected molecular weight is approximately 198.64 g/mol . The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) for the molecular ion peak and chlorine-containing fragment ions is a key characteristic for identification. Fragmentation patterns can also provide structural information.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the chemical purity and concentration of this compound. A reversed-phase HPLC method is commonly employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary and mobile phases. A UV detector is typically used for detection, set at a wavelength where the chlorophenyl group absorbs strongly. The purity of the sample is determined by the relative area of the main peak corresponding to this compound compared to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of chemical compounds. When dealing with chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), standard HPLC methods are insufficient to distinguish between them. Chiral HPLC is the specialized approach used to separate and quantify these enantiomers, thereby determining the enantiomeric purity of the substance.

The principle behind chiral HPLC lies in creating a chiral environment where the two enantiomers can interact differently, leading to different retention times on the chromatographic column. This can be achieved through several strategies:

Chiral Stationary Phases (CSPs): This is the most common approach, where a chiral selector is immobilized onto the surface of the silica (B1680970) support of the HPLC column. csfarmacie.cz These selectors are themselves enantiomerically pure molecules. For a carboxylic acid like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) [amylose tris(3,5-dimethylphenylcarbamate)], are often effective. mdpi.com Cyclodextrin-based CSPs are also widely applicable for separating a variety of chiral compounds. nih.gov The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their separation. sigmaaldrich.com

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase. chiralpedia.com This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated on a standard achiral column.

Pre-column Derivatization: This indirect method involves reacting the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.commdpi.com Since diastereomers have different physical properties, they can be readily separated using a standard, non-chiral HPLC column. mdpi.com For this compound, its carboxylic acid group could be esterified with a chiral alcohol, or its phenyl ring could be derivatized to introduce a new functional group for reaction.

The development of a chiral HPLC method for assessing the enantiomeric purity of this compound would involve screening various CSPs and mobile phase compositions to achieve optimal separation (resolution) between the two enantiomer peaks. nih.gov Method validation would then be performed to ensure it is accurate, precise, linear, and sensitive for quantifying the amount of the undesired enantiomer relative to the desired one. nih.gov

Table 1: Illustrative Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions for Carboxylic Acid Enantioseparation |

| Column (CSP) | Chiralpak AD-H (amylose-based) mdpi.com, CYCLOBOND I 2000 (cyclodextrin-based) sigmaaldrich.com |

| Mobile Phase | Normal Phase: n-Hexane/Ethanol/Formic Acid (e.g., 90:10:0.1 v/v/v) mdpi.com |

| Reversed Phase: Acetonitrile/Aqueous Buffer (e.g., 0.1% TEAA, pH 4.1) sigmaaldrich.com | |

| Flow Rate | 0.5 - 1.5 mL/min nih.govnih.gov |

| Detection | UV/Vis at a suitable wavelength (e.g., 220-254 nm) |

| Column Temp. | 25 - 40 °C mdpi.com |

This table presents typical starting conditions for method development and is not based on specific experimental data for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's structure and offers deep insights into its solid-state properties, including crystal packing and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, provides a clear illustration of the data and insights that can be obtained. mdpi.com

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions, with hydrogen bonding being particularly significant for molecules containing donor and acceptor groups, such as the carboxylic acid group in this compound.

In the crystal structure of the related compound, 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, a prominent feature is the formation of supramolecular tapes. mdpi.com This is driven by two key hydrogen bonding interactions:

Carboxylic Acid Dimerization: The carboxylic acid groups of two molecules form strong O-H···O hydrogen bonds, creating a classic eight-membered ring synthon. mdpi.comsemanticscholar.org This is a very common and robust interaction for carboxylic acids.

Amide Chain Formation: The amide N-H group of one molecule donates a hydrogen bond to the amide carbonyl oxygen of an adjacent molecule. mdpi.comsemanticscholar.org

Table 2: Hydrogen Bond Geometry in a Structurally Related Compound (4-[(4-Chlorophenyl)carbamoyl]butanoic Acid)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2-H2o···O1¹ | N/A | 1.84(4) | 2.651(4) | 169(5) |

| N1-H1n···O3² | N/A | 2.208(19) | 3.027(4) | 159(3) |

Data from the crystal structure of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid. mdpi.comsemanticscholar.org Symmetry operations: (1) 1-x, 1-y, 2-z; (2) x, 1+y, z. This data illustrates the typical hydrogen bonds that form in related structures.

In the structure of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, the butanoic acid backbone is largely in an extended, all-trans configuration. mdpi.comproquest.com However, significant twists are observed at the ends of the molecule. mdpi.comproquest.com For instance, the O(carboxylic acid)–C–C–C torsion angle of 13.9(5)° and the C(methylene)–N–C(phenyl)–C(phenyl) torsion angle of 47.1(4)° indicate that the terminal carboxylic acid and phenyl groups are twisted out of the plane of the central chain. mdpi.comsemanticscholar.org

A similar analysis for this compound would define the spatial relationship between the chlorophenyl ring, the butanoic acid chain, and the carboxylic acid group. Key torsion angles would include those describing the rotation of the phenyl ring relative to the alkyl chain and the orientation of the carboxyl group. These conformational details are critical as they can influence the molecule's physical properties and its ability to interact with other molecules.

Table 3: Selected Torsion Angles in Structurally Related Compounds

| Compound | Torsion Angle | Value (°) | Description |

| 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | O1–C1–C2–C3 | 13.9(5) | Twist of the carboxylic acid group relative to the chain. mdpi.comproquest.com |

| C5–N1–C6–C7 | 47.1(4) | Twist of the phenyl ring relative to the amide linker. mdpi.comsemanticscholar.org | |

| 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid | C3–C4–C5–N1 | -157.0(2) | Kink in the molecular backbone. mdpi.com |

| C5–N1–C6–C7 | 138.2(2) | Significant twist between the amide and phenyl groups. mdpi.com |

This table presents data from closely related structures to illustrate the type of conformational information derived from X-ray crystallography.

Future Research Directions and Translational Perspectives

Development of Advanced Therapeutic Agents Based on 2-(4-Chlorophenyl)butanoic Acid Scaffolds

The this compound scaffold has demonstrated considerable potential as a foundation for the development of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. ontosight.ai The versatility of the butanoic acid backbone, coupled with the specific physicochemical characteristics imparted by the 4-chlorophenyl group, provides a rich molecular canvas for medicinal chemists.

Future research in this area will likely focus on the strategic modification of the core structure to enhance potency, selectivity, and pharmacokinetic profiles. For instance, the synthesis of novel analogs by introducing different functional groups at various positions on the phenyl ring and the butanoic acid chain could lead to the discovery of compounds with improved therapeutic indices. One area of exploration involves the creation of derivatives with thiazolidinone and furan (B31954) moieties, which have shown antiproliferative activity in human leukemia cell lines. nih.gov Research has indicated that the position of electron-donating groups on these modified structures plays a significant role in their anticancer properties. nih.gov

Another avenue of investigation is the development of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach could yield dual-acting agents or compounds with synergistic effects, potentially offering new treatment paradigms for complex diseases. The synthesis of pyridine (B92270) derivatives containing the chlorophenyl group has been explored as a strategy for developing topoisomerase II inhibitors with cytotoxic activity against various cancer cell lines. nih.gov

Elucidation of Undiscovered Biological Targets and Pathways

While some biological activities of this compound derivatives have been identified, a comprehensive understanding of their molecular mechanisms of action remains an area ripe for exploration. Future research should aim to uncover the full spectrum of biological targets and signaling pathways modulated by these compounds.

Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in this endeavor. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in cells or organisms treated with these compounds, researchers can gain insights into their primary targets and downstream effects. For example, investigating the impact of these derivatives on cellular processes like apoptosis and the cell cycle has already yielded promising results in the context of cancer research. nih.gov

Furthermore, chemical proteomics approaches, utilizing affinity-based probes derived from the this compound structure, can be employed to directly identify protein binding partners. This will not only validate known targets but also has the potential to reveal previously unknown interactions, thereby opening up new therapeutic avenues. The exploration of derivatives as potential GABA uptake inhibitors, for instance, highlights the diverse neurological pathways that could be modulated by this class of compounds. umich.edu

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be leveraged to accelerate the design and optimization of novel therapeutic agents based on the this compound scaffold.